N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide
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Overview
Description
N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide and a strong base such as sodium hydride.
Attachment of the Acetylphenyl Group: The acetylphenyl group can be attached through a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst like aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The acetylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: In medicinal chemistry, N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide can be explored for its potential therapeutic effects. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-(3-acetylphenyl)thiourea
Comparison: N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with benzene or other aromatic rings
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-9-6-7-13(18-9)14(17)15-12-5-3-4-11(8-12)10(2)16/h3-8H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIAHPIIHWOZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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